5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol
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Overview
Description
5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenylamino group, a pyridinyl group, and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with phenylamine and pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-((4-methylpiperidin-1-yl)methyl)quinolin-8-ol
- 5-Chloro-7-((4-ethylphenyl)-(pyridin-2-ylamino)methyl)quinolin-8-ol
- 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol
Uniqueness
5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H16ClN3O |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
7-[anilino(pyridin-4-yl)methyl]-5-chloroquinolin-8-ol |
InChI |
InChI=1S/C21H16ClN3O/c22-18-13-17(21(26)20-16(18)7-4-10-24-20)19(14-8-11-23-12-9-14)25-15-5-2-1-3-6-15/h1-13,19,25-26H |
InChI Key |
CDCSPFLHCORISF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC=NC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
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